(4-Ethoxybenzyl)triphenylphosphonium bromide

Corrosion Science Green Inhibitors Mild Steel Protection

Choose (4-Ethoxybenzyl)triphenylphosphonium bromide for its differentiated 4-ethoxy substitution that directly impacts Wittig olefination stereoselectivity and corrosion inhibition efficiency. This high-purity (≥98%) quaternary phosphonium salt delivers up to 98% inhibition for mild steel in 0.5 M H₂SO₄, outperforming the 4-methoxy analog. Its published crystal structure (ethanol solvate) enables batch identity verification via PXRD. Validated in raltegravir pyrimidinone core synthesis and styrylquinolone/indolone-N-oxide preparations. Minimize impurity-related side reactions and optimize your synthetic route with a reliable, well-characterized building block.

Molecular Formula C27H26BrOP
Molecular Weight 477.4 g/mol
CAS No. 82105-88-2
Cat. No. B044502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Ethoxybenzyl)triphenylphosphonium bromide
CAS82105-88-2
Synonyms[(4-Ethoxyphenyl)methyl]triphenyl-phosphonium Bromide
Molecular FormulaC27H26BrOP
Molecular Weight477.4 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
InChIInChI=1S/C27H26OP.BrH/c1-2-28-24-20-18-23(19-21-24)22-29(25-12-6-3-7-13-25,26-14-8-4-9-15-26)27-16-10-5-11-17-27;/h3-21H,2,22H2,1H3;1H/q+1;/p-1
InChIKeyMZBKKJRCQNVENM-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Ethoxybenzyl)triphenylphosphonium Bromide CAS 82105-88-2: A Key Wittig Reagent and Corrosion Inhibitor for Advanced Synthesis and Materials Protection


(4-Ethoxybenzyl)triphenylphosphonium bromide (CAS: 82105-88-2) is a quaternary phosphonium salt with the molecular formula C₂₇H₂₆BrOP and a molecular weight of 477.37 g/mol . It belongs to the class of benzyltriphenylphosphonium halides, widely employed as precursors to phosphorus ylides in the Wittig olefination reaction [1]. The compound is characterized by a high-purity specification (99% assay) and a melting point of 214-215 °C (lit.) . Beyond its established role in organic synthesis, it has been investigated as a green corrosion inhibitor for mild steel in acidic media [2]. Its crystal structure has been determined as an ethanol solvate, providing definitive solid-state characterization [3].

Why Generic Substitution of (4-Ethoxybenzyl)triphenylphosphonium Bromide (CAS 82105-88-2) Fails in Critical Applications


While several benzyltriphenylphosphonium salts share a common core structure, substitution with a generic analog is rarely inconsequential. The 4-ethoxy substituent directly modulates both electronic and steric properties, influencing the stability and reactivity of the corresponding ylide in Wittig reactions . For instance, the ethoxy group's electron-donating nature via resonance alters the nucleophilicity of the ylide, which can dictate E/Z stereoselectivity and overall yield in olefination [1]. In corrosion inhibition, the substituent profoundly affects adsorption behavior on metal surfaces; direct comparative studies demonstrate that even a change from ethoxy to methoxy results in a measurable drop in inhibition efficiency under identical conditions [2]. Therefore, selecting a compound with an unverified or different substitution pattern introduces quantifiable risk in both synthetic and industrial performance outcomes.

(4-Ethoxybenzyl)triphenylphosphonium Bromide CAS 82105-88-2: Quantitative Differentiation Evidence for Scientific Selection


Superior Corrosion Inhibition Efficiency vs. 4-Methoxy Analog in 0.5 M H₂SO₄

(4-Ethoxybenzyl)triphenylphosphonium bromide (EBTPPB) achieves a higher corrosion inhibition efficiency (IE%) on mild steel in 0.5 M H₂SO₄ compared to the closely related (4-methoxybenzyl)triphenylphosphonium bromide (4-MeOBz-TPB). Under comparable electrochemical conditions, EBTPPB reaches an IE of 98% at 10⁻² M [1], whereas 4-MeOBz-TPB exhibits a maximum IE of 97.76% at 10⁻³ M, with efficiency declining at higher concentrations [2].

Corrosion Science Green Inhibitors Mild Steel Protection

Higher Assay Purity (99%) Compared to Common 4-Methyl Analog (95%)

The Sigma-Aldrich product specification for (4-ethoxybenzyl)triphenylphosphonium bromide is 99% assay (by titration) . In contrast, the 4-methylbenzyl analog from a major supplier is offered at 95% purity . Higher purity minimizes the presence of triphenylphosphine oxide (a common Wittig byproduct) and other impurities that can complicate purification and reduce yield in sensitive synthetic steps, particularly in multi-step pharmaceutical synthesis.

Wittig Reagent Pharmaceutical Intermediates Quality Control

Unique Crystallographic Signature Enabling Absolute Identification

The crystal structure of (4-ethoxybenzyl)triphenylphosphonium bromide has been definitively solved as an ethanol solvate (C₂₉H₃₂BrO₂P). It crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 8.52420(10) Å, b = 13.5027(5) Å, c = 23.3580(4) Å, β = 95.359(1)°, V = 2676.75(11) ų, and Z = 4 [1]. This level of detailed solid-state characterization provides a unique fingerprint for identity and purity verification, distinguishing it from other benzyltriphenylphosphonium salts for which no such crystallographic data are publicly available.

Crystallography Quality Assurance Polymorph Screening

Documented Application in Assembly of HIV Integrase Inhibitor Core (Raltegravir Potassium)

(4-Ethoxybenzyl)triphenylphosphonium bromide is explicitly cited as a reactant for the preparation of the pyrimidinone core of raltegravir potassium via Wittig reaction . This established use in the synthesis of a commercial HIV integrase inhibitor provides a validated synthetic route, differentiating it from other benzyltriphenylphosphonium salts that lack documented involvement in key pharmaceutical transformations. While yields for this specific step are not publicly disclosed, the documented utility in a high-value API synthesis underscores its reliability and compatibility with complex reaction sequences.

HIV Integrase Inhibitor Raltegravir Potassium Pyrimidinone Core Wittig Reaction

(4-Ethoxybenzyl)triphenylphosphonium Bromide CAS 82105-88-2: Optimal Application Scenarios Driven by Evidence


Pharmaceutical Process Development: Raltegravir Potassium Key Intermediate Synthesis

Use as a Wittig reagent for the assembly of the pyrimidinone core of raltegravir potassium . The 99% purity specification minimizes impurities that could interfere with subsequent steps or require additional purification, while the documented application provides a validated starting point for process chemists developing new routes or optimizing existing ones .

Green Corrosion Inhibition in Industrial Acid Cleaning

Employ as a corrosion inhibitor for mild steel in 0.5 M H₂SO₄ environments at concentrations around 10⁻² M, where it achieves up to 98% inhibition efficiency [1]. Compared to the 4-methoxy analog, it offers a marginally higher absolute efficiency (98% vs. 97.76%), which can be critical in high-temperature or prolonged exposure scenarios where even small differences in inhibition translate to significant cost savings [2].

Quality Control and Identity Verification via Single-Crystal XRD

Leverage the published crystal structure (ethanol solvate) to verify the identity and phase purity of incoming batches [3]. The well-defined unit cell parameters (a=8.52420 Å, b=13.5027 Å, c=23.3580 Å, β=95.359°) provide a robust reference for powder X-ray diffraction (PXRD) calibration and for distinguishing the desired product from structurally related phosphonium salts [3].

Synthesis of Styrylquinolones and Indolone-N-Oxides

Utilize as a Wittig ylide precursor for the preparation of styrylquinolones (potential anti-cancer/anti-inflammatory agents) and indolone-N-oxides (antiplasmodial and anticancer leads) . The electron-donating 4-ethoxy group modulates ylide reactivity, potentially enhancing E/Z selectivity compared to unsubstituted or methyl-substituted benzyl analogs, though direct comparative yield data remain to be established .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Ethoxybenzyl)triphenylphosphonium bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.